Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate
Description
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate (hereafter referred to by its full systematic name) is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-d][1,4]diazepine core. Its molecular formula is C₁₃H₂₂N₄O₃, with a molecular weight of 282.34 g/mol . Key structural elements include:
- A hydroxymethyl substituent at position 3, enhancing hydrophilicity and offering a site for further functionalization.
- A methyl group at position 8, which may influence conformational rigidity.
This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents due to the diazepine scaffold’s historical relevance in anxiolytics and sedatives .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-methyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-9-7-10-14-15-11(8-18)17(10)6-5-16(9)12(19)20-13(2,3)4/h9,18H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJCXKDGXYNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(N2CCN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate (CAS No. 2177258-47-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 282.34 g/mol
- Structure : The compound features a triazolo-diazepine core, which is significant for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of various triazole derivatives, including those structurally similar to Tert-butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine. These compounds have shown promising results against several cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.80 - 3.60 | Inhibition of tubulin polymerization |
| A549 (Lung) | 2.58 - 6.72 | Induction of apoptosis through caspase activation |
| DU-145 (Prostate) | 0.20 - 2.58 | Disruption of FAK/Paxillin pathway |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways.
The biological activity of Tert-butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine is believed to involve:
- Intercalation with DNA : Similar compounds have demonstrated the ability to form adducts with DNA, suggesting a potential mechanism for their cytotoxic effects.
- Inhibition of Key Enzymes : Triazole derivatives often act as enzyme inhibitors in metabolic pathways critical for cancer cell survival.
Study 1: Cytotoxicity against Tumor Cell Lines
A study conducted on a series of triazole derivatives indicated that Tert-butyl 3-(Hydroxymethyl)-8-Methyl exhibited significant cytotoxicity against various tumor cell lines. The study reported:
- Cell Viability Assays : Utilizing MTT assays to determine cell viability post-treatment with the compound.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by Tert-butyl 3-(Hydroxymethyl)-8-Methyl in A549 cells:
- Western Blot Analysis : Showed increased levels of cleaved caspases indicative of apoptosis.
- Flow Cytometry : Demonstrated an increase in the sub-G1 population, confirming apoptotic cell death.
Chemical Reactions Analysis
Hydroxymethyl Group (-CH2OH)
-
Oxidation : Likely oxidizable to a carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO4 in acidic conditions).
-
Esterification/Acylation : Reactive with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives).
-
Protection/Deprotection : The hydroxyl group may be protected using silyl ethers (e.g., TBSCl) or benzyl ethers in synthetic workflows .
Triazolo[4,3-d] diazepine Core
-
Electrophilic Substitution : The triazole ring may undergo substitutions at electron-deficient positions, depending on the electronic environment.
-
Coordination Chemistry : Potential to act as a ligand for transition metals via nitrogen lone pairs .
tert-Butyl Carboxylate Ester
-
Hydrolysis : Under acidic or basic conditions, the ester can hydrolyze to the corresponding carboxylic acid. For example:
-
Transesterification : Reacts with alcohols in the presence of acid/base catalysts to form new esters .
Structural and Stability Considerations
Synthetic Pathways (Hypothetical)
While no direct synthesis is documented, the compound’s structure suggests it could be derived from:
-
Cyclocondensation : Formation of the triazolo-diazepine core via [3+2] cycloaddition or ring-closing metathesis.
-
Esterification : Introduction of the tert-butyl carboxylate group using Boc anhydride (di-tert-butyl dicarbonate) .
-
Hydroxymethylation : Post-functionalization via formaldehyde or glycolaldehyde coupling .
Research Gaps and Limitations
-
Experimental Data : No peer-reviewed studies or reaction protocols were identified in the provided sources. The exclusion of and further limits accessible data.
-
Stability Under Conditions : Reactivity in polar solvents (e.g., DMSO, HO) or under photolytic conditions remains uncharacterized.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a structurally related compound, tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1445951-62-1), serves as a pertinent comparator . Below is a detailed analysis:
Structural and Functional Differences
¹ Estimated based on substituents; ² Calculated using bromine’s atomic mass (79.9 g/mol × 2).
Physicochemical and Functional Implications
Solubility : The hydroxymethyl group in the triazolo derivative likely improves aqueous solubility compared to the dibromo-imidazo analog, which is more lipophilic due to halogenation .
Stability : The tert-butyl group in both compounds enhances steric protection of the carbamate, but the dibromo substituents may increase susceptibility to light-induced degradation .
Synthetic Utility :
- The hydroxymethyl group is a handle for derivatization (e.g., phosphorylation, glycosylation) in drug discovery.
- Bromine atoms in the imidazo compound facilitate palladium-catalyzed cross-coupling reactions, critical in constructing complex architectures .
Research Findings
- Imidazo Derivative : Documented use in synthesizing covalent inhibitors, where bromine serves as a leaving group in nucleophilic aromatic substitution .
Q & A
Q. Table 1: Safety Data Comparison of Related Compounds
| Compound | GHS Classification | First Aid Measures |
|---|---|---|
| Tert-butyl 6-oxo-... (Combi-Blocks) | No data | Rinse, consult physician |
| Tert-butyl 7-oxo-... (Aaron Chemicals) | No data | Immediate medical attention |
Basic: What synthetic methodologies are commonly employed for this compound?
Answer:
Synthesis typically involves multi-step reactions, as seen in analogous triazolo-diazepine derivatives:
Suzuki Coupling: For introducing aryl groups (e.g., using Pd₂(dba)₃/XPhos catalysts in n-butanol/water) .
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes tert-butyl carbamate protecting groups (85–99% yield) .
Purification: Silica gel chromatography ensures purity, with NMR (¹H/¹³C) for structural validation .
Q. Table 2: Example Synthesis of Analogous Compound (Compound 9)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd₂(dba)₃, XPhos, K₃PO₄, n-butanol/H₂O | 85% |
| 2 | TFA in CH₂Cl₂ | 99% |
Advanced: How can researchers resolve contradictions in reported physicochemical properties?
Answer:
Discrepancies may arise from structural analogs (e.g., tert-butyl 3-(trifluoromethyl)-5,6-dihydro... carboxylate vs. target compound). Mitigation strategies include:
- Validation Techniques:
- Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight and purity.
- DSC/TGA: Assess thermal stability and decomposition profiles.
- Cross-Referencing SDS: Compare hazard classifications and compositional data from multiple sources (e.g., Combi-Blocks vs. Aaron Chemicals) .
Advanced: How to design long-term environmental impact studies for this compound?
Answer:
Adopt frameworks from projects like INCHEMBIOL, which evaluate environmental fate and ecological risks:
Laboratory Phase:
Ecotoxicology:
Q. Table 3: Key Parameters for Environmental Studies
| Parameter | Method | Reference Framework |
|---|---|---|
| Biodegradation | OECD 301F (Ready Biodegradability) | INCHEMBIOL |
| Ecotoxicity | ISO 6341 (Daphnia magna assay) | INCHEMBIOL |
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify regiochemistry of the triazolo-diazepine core and hydroxymethyl substituents .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₄H₂₃N₃O₃ for analogs) .
Advanced: How to optimize synthetic yield for scaled-up production?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for Suzuki couplings .
- Solvent Optimization: Replace n-butanol with DMAc or DMF to enhance solubility .
- Reaction Monitoring: Use in-situ FTIR to track intermediate formation.
Advanced: What strategies exist for assessing biological activity without commercial assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
